N-butyl-3-chloro-N-ethyl-1-benzothiophene-2-carboxamide N-butyl-3-chloro-N-ethyl-1-benzothiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14827141
InChI: InChI=1S/C15H18ClNOS/c1-3-5-10-17(4-2)15(18)14-13(16)11-8-6-7-9-12(11)19-14/h6-9H,3-5,10H2,1-2H3
SMILES:
Molecular Formula: C15H18ClNOS
Molecular Weight: 295.8 g/mol

N-butyl-3-chloro-N-ethyl-1-benzothiophene-2-carboxamide

CAS No.:

Cat. No.: VC14827141

Molecular Formula: C15H18ClNOS

Molecular Weight: 295.8 g/mol

* For research use only. Not for human or veterinary use.

N-butyl-3-chloro-N-ethyl-1-benzothiophene-2-carboxamide -

Specification

Molecular Formula C15H18ClNOS
Molecular Weight 295.8 g/mol
IUPAC Name N-butyl-3-chloro-N-ethyl-1-benzothiophene-2-carboxamide
Standard InChI InChI=1S/C15H18ClNOS/c1-3-5-10-17(4-2)15(18)14-13(16)11-8-6-7-9-12(11)19-14/h6-9H,3-5,10H2,1-2H3
Standard InChI Key ZGZFQKWBSCGGIO-UHFFFAOYSA-N
Canonical SMILES CCCCN(CC)C(=O)C1=C(C2=CC=CC=C2S1)Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a benzothiophene backbone—a fused bicyclic system comprising a benzene ring and a thiophene moiety—substituted at the 2-position with a carboxamide group (-CONR2). Key structural elements include:

  • 3-Chloro substituent: A chlorine atom at the 3-position of the benzothiophene ring, which enhances electrophilic reactivity and influences intermolecular interactions .

  • N-Butyl and N-Ethyl groups: Dual alkyl chains attached to the carboxamide nitrogen, contributing to lipophilicity and modulating solubility profiles .

The molecular formula is C₁₆H₁₉ClN₂OS, with a calculated molecular weight of 322.85 g/mol. Systematic IUPAC naming follows as 3-chloro-N-butyl-N-ethyl-1-benzothiophene-2-carboxamide, reflecting the substituent positions and functional groups.

Synthesis and Manufacturing

Retrosynthetic Analysis

Synthetic routes to N-butyl-3-chloro-N-ethyl-1-benzothiophene-2-carboxamide likely parallel methodologies for analogous benzothiophene carboxamides . A plausible retrosynthetic pathway involves:

  • Benzothiophene core construction: Friedel-Crafts acylation or cyclization of thiophenol derivatives.

  • Chlorination: Electrophilic aromatic substitution at the 3-position using Cl₂ or SO₂Cl₂ .

  • Carboxamide formation: Reaction of 3-chloro-1-benzothiophene-2-carbonyl chloride with N-butyl-N-ethylamine .

Stepwise Synthesis

Step 1: Synthesis of 3-Chloro-1-Benzothiophene-2-Carbonyl Chloride
As demonstrated for related compounds , chlorination of 1-benzothiophene-2-carbonyl chloride with Cl₂ in the presence of FeCl₃ yields the 3-chloro derivative. This intermediate is critical for subsequent amidation.

Step 2: Amidation with N-Butyl-N-Ethylamine
The carbonyl chloride reacts with N-butyl-N-ethylamine in anhydrous dichloromethane under inert atmosphere, facilitated by a base such as triethylamine to scavenge HCl . Typical conditions involve stirring at 0–25°C for 12–24 hours, followed by purification via column chromatography (SiO₂, ethyl acetate/hexane).

Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Purification Method
1Cl₂, FeCl₃, DCM, 0°C65–75Crystallization (EtOH)
2N-Butyl-N-ethylamine, Et₃N, DCM80–85Column Chromatography

Physicochemical Properties

Thermal Stability and Solubility

While experimental data for the target compound are scarce, inferences from structurally similar molecules suggest:

  • Melting point: Estimated 90–110°C, based on analogs like 3-chloro-N-(3-ethoxypropyl)-1-benzothiophene-2-carboxamide (m.p. 114–115°C) .

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited aqueous solubility due to lipophilic alkyl chains .

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~740 cm⁻¹ (C-Cl stretch) .

  • NMR Spectroscopy:

    • ¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), N-CH₂ groups (δ 3.1–3.5 ppm), alkyl chains (δ 0.8–1.6 ppm).

    • ¹³C NMR: Carbonyl carbon (δ ~165 ppm), benzothiophene carbons (δ 110–140 ppm) .

Biological Activity and Mechanisms

Structure-Activity Relationships (SAR)

  • Chlorine substituent: Enhances target binding via halogen bonding and improves metabolic stability .

  • N-Alkyl groups: Longer chains (e.g., butyl) increase lipophilicity and membrane permeability but may reduce aqueous solubility .

Applications and Industrial Relevance

Medicinal Chemistry

The compound’s dual alkylation and halogenation make it a candidate for:

  • Lead optimization: Serving as a scaffold for anticancer or anti-inflammatory agents.

  • Prodrug development: Esterification of the carboxamide could modulate bioavailability.

Material Science

Benzothiophene derivatives are employed in:

  • Organic semiconductors: Electron-deficient cores facilitate charge transport in thin-film transistors .

  • Luminescent materials: Rigid aromatic systems enable applications in OLEDs .

Future Directions

Research Priorities

  • Synthetic optimization: Developing catalytic, asymmetric routes to enantiomerically pure forms.

  • Biological screening: Evaluating efficacy against neglected tropical diseases or resistant pathogens.

Regulatory Considerations

  • Patent landscape: Assessing intellectual property claims for related benzothiophene carboxamides.

  • Environmental impact: Studying biodegradation pathways and ecotoxicology.

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